REACTION_CXSMILES
|
[CH:1]1C=C[NH+]=C[CH:6]=1.[O-][Cr](Cl)(=O)=O.[OH:12][CH:13]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:14][CH2:15][C:16]([OH:18])=[O:17].Cl>ClCCl>[O:12]=[C:13]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:14][CH2:15][C:16]([O:18][CH2:1][CH3:6])=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
OC(CCC(=O)O)CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for five hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was then dissolved in ethanol (15 ml)
|
Type
|
ADDITION
|
Details
|
Five drops of sulfuric acid were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 80° C. for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)OCC)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |